(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol
Overview
Description
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol is a compound that features a cyclopropyl group bonded to a methanol moiety, which is further protected by a tert-butyl(dimethyl)silyl group
Preparation Methods
The synthesis of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol typically involves the protection of the hydroxyl group of cyclopropylmethanol using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction conditions are mild, usually at room temperature, and the yield is generally high .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing the compound to interact selectively with enzymes or receptors. The cyclopropyl group can participate in ring-opening reactions, which can be crucial in biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl ethers: These compounds also feature the tert-butyl(dimethyl)silyl protecting group and are used in similar applications.
Cyclopropylmethanol derivatives: These compounds share the cyclopropylmethanol core and are used in organic synthesis and biochemical studies.
tert-Butyl(dimethyl)silyl-protected alcohols: These compounds are used as intermediates in the synthesis of complex molecules and have similar reactivity
In comparison, (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol is unique due to its combination of the cyclopropyl group and the tert-butyl(dimethyl)silyl protecting group, which provides both steric protection and reactivity.
Properties
IUPAC Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZYGDRTDFDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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